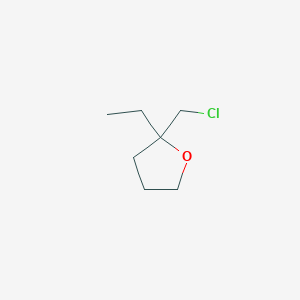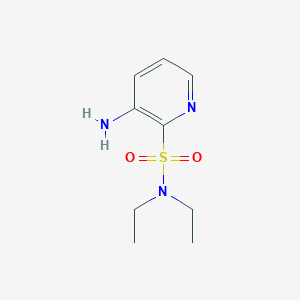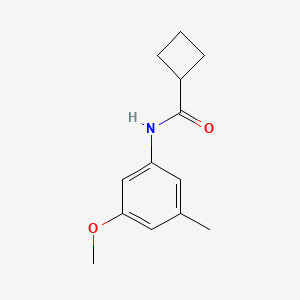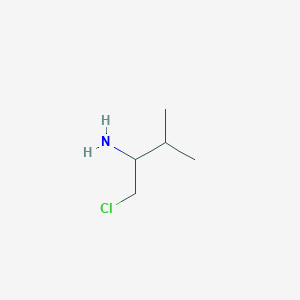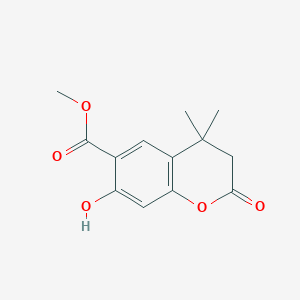![molecular formula C10H20N2O2 B13189777 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine is a complex organic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique stereochemistry and functional groups make it a valuable subject for research and application in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method includes the use of a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as phase transfer catalysis and the use of cheap, readily available raw materials are employed to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the functional groups attached to the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain proteins or enzymes, thereby modulating their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Morpholine derivatives: Compounds such as 4-methylmorpholine and its analogs, which feature the morpholine ring.
Uniqueness
What sets 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine apart is its combination of both pyrrolidine and morpholine rings, along with its specific stereochemistry. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-6-9(11-7-10)8-12-2-4-14-5-3-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
FEDFWGUIOGKMLW-UWVGGRQHSA-N |
SMILES isomérique |
CO[C@H]1C[C@H](NC1)CN2CCOCC2 |
SMILES canonique |
COC1CC(NC1)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13189698.png)

![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
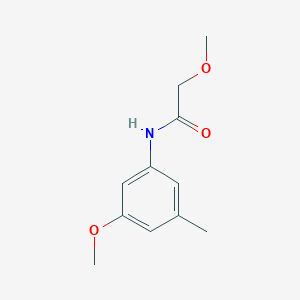
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
